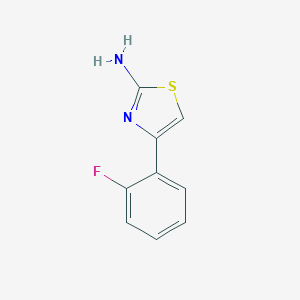

4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAAMOSMVGVCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372218 | |

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145029-82-9 | |

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thiazole Scaffold: a Privileged Structure in Drug Discovery

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.com This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a diverse array of bioactive compounds. The utility of the thiazole nucleus is demonstrated by its presence in numerous clinically approved drugs, spanning a wide range of therapeutic areas. nih.govmdpi.com

Examples of pharmaceuticals incorporating the thiazole scaffold include the anti-cancer agents dasatinib (B193332) and tiazofurin, the anti-HIV drug ritonavir, and the anti-inflammatory drug meloxicam. nih.govdrugbank.com The versatility of this scaffold is attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and pi-stacking. This inherent capacity for molecular recognition makes the thiazole ring a valuable starting point for the design of new drugs targeting a multitude of diseases. chemicalbook.comdrugbank.com

Aminothiazole Derivatives: a Source of Broad Therapeutic Applications

The introduction of an amino group at the 2-position of the thiazole (B1198619) ring gives rise to the 2-aminothiazole (B372263) moiety, a structural motif that is particularly prominent in the development of therapeutic agents. nih.govnih.gov This substitution pattern has proven to be a fruitful strategy in the discovery of compounds with a wide spectrum of biological activities. nih.gov

2-Aminothiazole derivatives have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. nih.govsemanticscholar.org For instance, the blockbuster anticancer drug dasatinib (B193332) features a 2-aminothiazole core, which is crucial for its activity as a potent kinase inhibitor. mdpi.com The amino group provides a key interaction point with the target protein, and the thiazole ring serves as a rigid scaffold to orient other functional groups for optimal binding. The broad range of biological activities associated with 2-aminothiazole derivatives underscores their importance as a versatile platform for the development of new medicines. nih.govsemanticscholar.org

The Role of Fluorine in Modern Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a widely employed tactic in modern medicinal chemistry to enhance a molecule's pharmacological profile. sigmaaldrich.com Despite its high electronegativity, fluorine is a relatively small atom, allowing it to act as a bioisostere for a hydrogen atom. This substitution can lead to profound effects on a compound's properties. sigmaaldrich.com

Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.

Increased Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein. sigmaaldrich.com

The presence of a fluorine atom on the phenyl ring of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine is, therefore, a deliberate design element aimed at leveraging these beneficial effects to create a more effective and durable drug candidate.

Research Objectives and Scope for 4 2 Fluorophenyl 1,3 Thiazol 2 Amine

Primary Synthetic Routes to this compound

The construction of the this compound core can be achieved through several established synthetic methodologies.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.comnih.gov This method involves the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com For the synthesis of this compound, the key starting materials are 2-bromo-1-(2-fluorophenyl)ethan-1-one and thiourea (B124793). youtube.com

The reaction is typically performed by heating the reactants in a suitable solvent, such as ethanol (B145695). mdpi.com The mechanism commences with an S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration to yield the final thiazole ring. youtube.com The aromaticity of the resulting thiazole ring is a significant driving force for the reaction. youtube.com

Adaptations to the classic Hantzsch synthesis have been developed to improve yields and reaction conditions. These can include the use of different catalysts or microwave irradiation to accelerate the reaction. nih.gov

Table 1: Reagents and Conditions for Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-Bromo-1-(2-fluorophenyl)ethan-1-one | Thiourea | Ethanol | Reflux | This compound |

Condensation Reactions of Thioureas with α-Halo Ketones

This method is fundamentally the Hantzsch synthesis, emphasizing the condensation between a thiourea derivative and an α-halo ketone. organic-chemistry.orgresearchgate.net The reaction of 2-bromo-1-(2-fluorophenyl)ethan-1-one with thiourea in a solvent like ethanol is a direct and widely used method for preparing this compound. derpharmachemica.commdpi.com The process involves the initial formation of an intermediate through the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, displacing the halide. This is followed by cyclization and dehydration to form the stable aromatic thiazole ring. youtube.com The reaction can often be carried out without a catalyst, although the use of a base can facilitate the final deprotonation step. organic-chemistry.org

One-pot procedures have been developed where the α-halo ketone is generated in situ from the corresponding ketone and a halogenating agent like iodine or N-bromosuccinimide, followed by the addition of thiourea. universalprint.orgmdpi.com This approach simplifies the synthetic process by avoiding the isolation of the often lachrymatory and unstable α-halo ketones.

Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of 2-aminothiazole derivatives, several "green" approaches have been explored. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One such approach involves performing the Hantzsch synthesis under solvent-free conditions. For instance, the condensation of 2-bromoacetophenones with thiourea can be achieved by simply grinding the reactants together, often leading to rapid reaction completion and high yields with an easy workup. organic-chemistry.org

Another green strategy employs alternative halogen sources. For example, trichloroisocyanuric acid (TCCA) has been used as a safe and sustainable source of halogen ions for the in-situ generation of α-haloketones from ketones, which then react with thiourea. rsc.org This method can be coupled with the use of recyclable nanocatalysts and non-toxic solvents like ethanol, further enhancing its green credentials. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for the synthesis of 2-aminothiazoles. nih.gov

Derivatization Strategies of this compound

The 2-amino group of this compound is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

Modification at the 2-Amino Position

The primary amino group at the C-2 position of the thiazole ring is nucleophilic and can readily react with various electrophiles. This allows for the introduction of a wide array of substituents.

Acylation of the 2-amino group is a common and straightforward derivatization strategy. nih.gov This reaction involves treating this compound with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov This leads to the formation of N-acyl-4-(2-fluorophenyl)-1,3-thiazol-2-amine derivatives (amides).

These acylation reactions are versatile, allowing for the introduction of various acyl groups, which can significantly alter the physicochemical properties and biological activity of the parent molecule. nih.gov For example, reacting the parent amine with acetyl chloride would yield N-(4-(2-fluorophenyl)thiazol-2-yl)acetamide, while reaction with benzoyl chloride would produce N-(4-(2-fluorophenyl)thiazol-2-yl)benzamide.

Table 2: Examples of Acylation Reactions

| Starting Amine | Acylating Agent | Product |

| This compound | Acetyl chloride | N-(4-(2-Fluorophenyl)thiazol-2-yl)acetamide |

| This compound | Benzoyl chloride | N-(4-(2-Fluorophenyl)thiazol-2-yl)benzamide |

| This compound | Chloroacetyl chloride | 2-Chloro-N-(4-(2-fluorophenyl)thiazol-2-yl)acetamide |

The resulting ω-halogenated amide derivatives, such as the one formed with chloroacetyl chloride, are themselves valuable intermediates for further functionalization, for instance, through alkylation reactions. google.com

Alkylation Reactions

The exocyclic amino group of this compound serves as a nucleophile, readily participating in alkylation reactions. This transformation is a common strategy to introduce diverse alkyl substituents, thereby modifying the compound's physicochemical properties. The reaction typically involves an alkyl halide (such as an alkyl bromide or iodide) and the 2-aminothiazole derivative. wikipedia.org

N-alkylation can, however, present challenges regarding selectivity. The reaction of a primary amine can lead to a mixture of mono- and di-alkylated products. Furthermore, the presence of two nitrogen atoms in the 2-aminothiazole scaffold—the exocyclic amino group and the endocyclic ring nitrogen—creates the possibility of competitive alkylation at either site. While alkylation generally favors the more nucleophilic exocyclic amine, reaction conditions can influence the outcome. For instance, reactions with α-iodo ketones on similar 2-aminobenzothiazole (B30445) systems have been shown to proceed via N-alkylation of the endocyclic nitrogen atom. mdpi.com In the case of tertiary amines, alkylation leads exclusively to the formation of a quaternary ammonium (B1175870) salt in a process known as the Menshutkin reaction. wikipedia.org

Modern methods, such as visible-light-induced metallaphotoredox catalysis, offer an alternative to traditional thermal N-alkylation, allowing for the coupling of various N-nucleophiles with a broad range of primary, secondary, or tertiary alkyl bromides at room temperature. princeton.edu This approach can overcome some of the limitations of conventional Sₙ2 or Sₙ1 reactions, such as the need for high temperatures and competing elimination pathways. princeton.edu

Below is a representative table of alkylation reactions on a 2-aminothiazole core.

Table 1: Examples of Alkylation Reactions

| 2-Aminothiazole Reactant | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Iodoacetone | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide | mdpi.com |

| 2-Aminobenzothiazole | Benzylic Alcohols | 2-(N-alkylamino)benzothiazoles | rsc.org |

| Various N-nucleophiles (anilines, amides, etc.) | Alkyl Bromides | N-Alkylated Products | princeton.edu |

Formation of Thiourea Derivatives

The primary amino group of this compound can be readily converted into thiourea derivatives. This chemical transformation is typically achieved by reacting the amine with an appropriate isothiocyanate (R-N=C=S). rsc.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate, yielding an N,N'-disubstituted thiourea. This method is versatile, allowing for the introduction of a wide array of substituents (aryl, alkyl, etc.) depending on the structure of the isothiocyanate used.

The synthesis of thiourea derivatives is a significant strategy in medicinal chemistry for modifying lead compounds. nih.govnih.gov For example, glucose-conjugated thioureas containing a 4-arylthiazole ring have been synthesized by reacting 2-amino-4-phenyl-1,3-thiazoles with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isocyanate. rsc.org Alternative synthetic routes to thioureas include the reaction of amines with carbon disulfide or the use of thiocarbonyl surrogates. organic-chemistry.org In some cases, thiourea derivatives are themselves used as precursors for further cyclization reactions to form other heterocyclic systems, such as tetrazoles or triazoles. nih.govacs.org

The table below illustrates the general reaction for the formation of thiourea derivatives from a 2-aminothiazole.

Table 2: Synthesis of Thiourea Derivatives

| Amine Reactant | Reagent | Product Class | Reference |

|---|---|---|---|

| This compound | Aryl/Alkyl Isothiocyanate | 1-(4-(2-Fluorophenyl)thiazol-2-yl)-3-(aryl/alkyl)thiourea | rsc.org |

| Primary Amines | Carbamoyl-protected isothiocyanates | Substituted Thioureas | organic-chemistry.org |

| Cyclohexanamine | Potassium Thiocyanate / 2-Naphthoyl chloride | N-(Cyclohexylcarbamothioyl)-2-naphthamide | acs.org |

Substitutions on the Thiazole Ring

The thiazole ring in this compound can undergo substitution reactions, primarily at the C5 position. Based on π-electron density calculations, the C5 position is the most susceptible to electrophilic attack. researchgate.net This reactivity allows for the introduction of various functional groups, further diversifying the chemical space around the core structure.

Common electrophilic substitution reactions include:

Halogenation: The C5 position can be halogenated using reagents like N-bromosuccinimide (NBS). For example, treatment of 4-(4-chlorothiophen-2-yl)thiazol-2-amine with NBS leads to bromination at the C5 position of the thiazole ring. frontiersin.org

Acylation: Under specific conditions, the thiazole ring can be acylated. The regioselective synthesis of 5-acylfunctionalized thiazoles has been achieved through the condensation of thioamides with α-bromo-1,3-diketones. nih.gov

Azo Coupling: The C5 position can also be functionalized by reaction with diazonium salts to form brightly colored azo compounds. mdpi.com

Arylation: Direct C-H arylation of the thiazole at the C5 position can be achieved under metal-free conditions using aryldiazonium salts. chim.it

These modifications at the C5 position are crucial for structure-activity relationship (SAR) studies, as they can significantly influence the biological profile of the molecule.

Table 3: Examples of Substitutions on the Thiazole Ring

| Reactant | Reagent/Condition | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | N-Bromosuccinimide (NBS) | Electrophilic Halogenation | 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine | frontiersin.org |

| Thiazole | Aryldiazonium salt / t-BuOK | Metal-free C-H Arylation | 5-Arylthiazole | chim.it |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-Acetylation | N-acetylated product | mdpi.com |

| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid / Suzuki Coupling | Aryl-Aryl Coupling | 2-Amino-5-(4-fluorophenyl)thiazole | mdpi.comnih.gov |

Modifications of the Fluorophenyl Moiety

While many derivatives are synthesized from pre-functionalized precursors, direct modification of the 4-(2-fluorophenyl) group on the thiazole ring is also a possibility. The fluorophenyl ring is an aromatic system that can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic attack. Therefore, reactions would likely require forcing conditions.

The synthesis of related compounds with additional substituents on the phenyl ring demonstrates the chemical feasibility of such structures. For instance, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is synthesized from 3-chloro-2-methylaniline (B42847) and 2-bromo-1-(4-fluorophenyl)ethanone, indicating that a variety of substitution patterns on the phenyl ring are accessible through the selection of appropriate starting materials. mdpi.com Similarly, studies on fluorinated hydrazinylthiazole derivatives have explored various substituents on a phenyl ring attached to the thiazole core, further highlighting the importance of modifications to this moiety for tuning biological activity. nih.govacs.org One study noted that the presence of a 4-fluorophenyl functionality on the thiazole ring enhanced the glycation inhibition potential of the synthesized compounds. nih.gov

Potential modifications could include:

Nitration: Introduction of a nitro group, likely at the position para to the fluorine atom.

Halogenation: Further halogenation (e.g., chlorination or bromination) on the ring.

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group.

These transformations would yield a new set of derivatives for further investigation, although they are generally less common than modifications at the 2-amino group or the C5 position of the thiazole ring.

Reaction Mechanisms and Selectivity in Synthesis

The primary and most established method for synthesizing this compound is the Hantzsch thiazole synthesis. mdpi.comsynarchive.comchemhelpasap.com This reaction is a classic condensation method that forms the thiazole ring from an α-haloketone and a thioamide. synarchive.comyoutube.com For the title compound, the specific reactants are 2-bromo-1-(2-fluorophenyl)ethan-1-one and thiourea. chemhelpasap.com

The reaction mechanism proceeds through a well-defined sequence of steps:

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea on the α-carbon (the carbon bearing the bromine atom) of 2-bromo-1-(2-fluorophenyl)ethan-1-one. youtube.com This step is a bimolecular nucleophilic substitution (Sₙ2) reaction that displaces the bromide ion and forms an S-alkylated thiourea intermediate, also known as an isothiouronium salt. chemhelpasap.comyoutube.com

Intramolecular Cyclization: Following S-alkylation, an intramolecular cyclization occurs. One of the nitrogen atoms of the intermediate attacks the electrophilic carbonyl carbon of the former ketone. chemhelpasap.com This nucleophilic addition leads to the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate. youtube.com This elimination step results in the formation of a double bond within the ring, leading to the stable, aromatic this compound product. The aromaticity of the thiazole ring is a significant driving force for the reaction. youtube.com

Selectivity: The Hantzsch synthesis is generally highly regioselective. When an α-haloketone reacts with an unsubstituted thiourea, the reaction almost exclusively yields the 2-amino-4-substituted thiazole isomer, not the 2-amino-5-substituted isomer. This selectivity is dictated by the initial Sₙ2 attack occurring at the halogenated carbon. However, when using N-monosubstituted thioureas under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, indicating that reaction conditions can influence the final product ratio. rsc.org For the synthesis of the title compound with unsubstituted thiourea, the formation of the 2-amino isomer is the strongly favored and expected outcome.

Impact of Substituent Position and Electronic Features on Biological Activity

The arrangement and electronic characteristics of substituents on the this compound framework significantly dictate its interaction with biological targets. nih.gov The core structure can be divided into three key regions for SAR analysis: the phenyl ring at the 4-position, the amino group at the 2-position, and the thiazole ring itself. nih.gov

The presence and position of the fluorine atom on the phenyl ring are critical determinants of the compound's biological activity. Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. tandfonline.com Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. tandfonline.comresearchgate.net

The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can be a vital tool for controlling a compound's physical properties. researchgate.net In the context of 4-phenylthiazole derivatives, the position of the fluorine substituent is important. For instance, studies on related compounds have shown that halogen substitution on the phenyl ring is essential for certain biological activities. frontiersin.orgpolyu.edu.hk Specifically, the ortho position of the fluorine in this compound can influence the conformation of the molecule, potentially locking it into a bioactive shape. nih.gov This conformational rigidity can lead to more selective and potent interactions with its biological target. nih.gov

Furthermore, fluorine's ability to increase lipophilicity can affect the hydrophobic interactions between the drug molecule and its receptor, a key factor in drug-receptor binding. benthamscience.comresearchgate.net Research on similar structures has indicated that electron-withdrawing groups, such as fluorine, on the phenyl ring can lead to maximum inhibition in certain biological assays. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent at ortho-position | Electronic Effect | Potential Impact on Activity |

| -F | Strong Electron-Withdrawing | Enhanced metabolic stability, increased binding affinity, conformational restriction |

| -H | Neutral | Baseline activity |

| -CH3 | Electron-Donating | May decrease activity depending on the target |

| -Cl | Electron-Withdrawing | Similar to fluorine, but with different steric and electronic properties |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compounds.

The 2-amino group is a cornerstone of the biological activity of this class of compounds. nih.gov It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding sites of target proteins. nih.gov The basicity of this amino group, which can be modulated by substituents on the thiazole and phenyl rings, is often critical for activity.

SAR studies on 2-aminothiazole derivatives have consistently shown that this group is a key pharmacophoric feature. mdpi.comresearchgate.net Modifications at this position, such as acylation or substitution with various aryl or alkyl groups, can dramatically alter the biological profile. mdpi.com For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to improve the antitubercular activity of related 2-aminothiazoles by over 100-fold. nih.gov This highlights the flexibility of the N-2 position for introducing substituents that can enhance potency. nih.gov

The unsubstituted primary amine in this compound provides a crucial point for hydrogen bonding and potential salt formation, which can influence solubility and bioavailability.

While the core this compound structure is a potent scaffold, modifications to the thiazole ring and further substitution on the 2-amino group can fine-tune its activity. The thiazole ring itself is often intolerant to modification, suggesting its structural integrity is vital for biological function. nih.gov

However, the N-2 position of the amino group offers a high degree of flexibility for introducing a variety of substituents. nih.gov The nature of the substituent at the N-2 position can influence the compound's lipophilicity, steric bulk, and electronic properties, all of which can impact its interaction with a biological target. nih.gov For example, introducing different amide linkers at this position has been shown to have a significant effect on antimycobacterial efficacy. nih.gov Studies have shown that the introduction of 3-propanamido function to the 2-aminothiazole core improved activity more than a 2-acetamido moiety. nih.gov

Substitutions at the C-5 position of the thiazole ring have also been explored. The introduction of a carboxanilide side chain at this position has been shown to have cytostatic effects on certain cancer cell lines. mdpi.com

Table 2: Effect of N-2 Position Substitution on Biological Activity

| N-2 Substituent | Potential Interaction | Impact on Properties |

| -H (Primary Amine) | Hydrogen bond donor | Baseline polarity and solubility |

| -C(O)R (Amide) | Hydrogen bond donor/acceptor, potential for further interactions | Can modulate lipophilicity and introduce steric bulk |

| -Aryl | Pi-stacking interactions | Increases lipophilicity |

| -Alkyl | Hydrophobic interactions | Increases lipophilicity |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compounds.

Pharmacophore Identification

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its analogs, several key pharmacophoric features can be identified based on SAR studies.

The essential features generally include:

A hydrogen bond donor: The 2-amino group is a critical hydrogen bond donor.

An aromatic ring: The 4-(2-fluorophenyl) group provides a crucial aromatic feature, likely involved in pi-stacking or hydrophobic interactions.

A heteroaromatic ring: The thiazole ring acts as a central scaffold and its heteroatoms (nitrogen and sulfur) can participate in various interactions.

A specific spatial arrangement: The relative orientation of the phenyl ring, the thiazole, and the amino group is crucial for fitting into the target's binding site.

Modeling studies on similar thiazole-based compounds have highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for anticancer activity, further emphasizing the specific structural requirements for biological efficacy. nih.gov

Insights for Optimized Therapeutic Potential

The collective insights from SAR and SPR studies provide a roadmap for designing more potent and selective analogs of this compound.

Key strategies for optimization include:

Systematic modification of the phenyl ring: Exploring different substitution patterns and types of substituents on the phenyl ring can lead to improved potency and selectivity. The electronic nature and steric bulk of these substituents are critical parameters to vary.

Exploiting the flexibility of the N-2 position: The 2-amino group is a prime location for introducing a variety of functional groups to enhance interactions with the target protein. This could involve adding groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds.

Fine-tuning physicochemical properties: Modifications can be made to improve properties such as solubility, metabolic stability, and bioavailability. For example, the strategic placement of fluorine can block sites of metabolism. benthamscience.com

Multi-target drug design: Given the broad spectrum of activities often associated with the 2-aminothiazole scaffold, there is potential to design derivatives that can interact with multiple biological targets, which could be beneficial for treating complex diseases. nih.gov

By systematically applying the knowledge gained from SAR and SPR studies, medicinal chemists can rationally design new derivatives of this compound with optimized therapeutic potential. benthamscience.comnih.gov

Computational Studies and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for understanding how a ligand, such as 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, might interact with a protein target.

Studies on analogous 2-aminothiazole (B372263) derivatives have consistently shown their ability to interact with tubulin, a protein critical for cell division. These interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, the nitrogen atoms within the thiazole (B1198619) ring and the exocyclic amino group are potential hydrogen bond donors and acceptors. The fluorine atom on the phenyl ring can also participate in hydrogen bonding. The aromatic rings of the compound typically engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

While specific binding energy values for this compound are not extensively documented in publicly available literature, docking studies on structurally similar compounds suggest that favorable binding energies are a hallmark of this class of molecules.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and properties of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

Future Research Directions and Therapeutic Implications

Development of Novel Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine to improve its therapeutic index. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core molecule to enhance potency against specific biological targets while minimizing off-target effects. ebi.ac.uk

Key strategies for derivatization include:

Modification of the N-2 Amino Group: The amino group at the 2-position of the thiazole (B1198619) ring is a key site for modification. Acylation with various substituted benzoyl groups or incorporation of ureido moieties has been shown to significantly influence biological activity. nih.govnih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position of a similar 2-aminothiazole (B372263) scaffold led to a more than 128-fold improvement in antitubercular activity. nih.gov

Substitution on the Phenyl Ring: The fluorine atom on the phenyl ring at the C-4 position is a critical feature. Further modifications, such as the addition of other electron-withdrawing or electron-donating groups, could modulate the electronic properties of the molecule and enhance its binding affinity to target proteins. Studies on similar N,4-diaryl-1,3-thiazole-2-amines have shown that substitutions on the aryl rings are critical for antiproliferative activity. nih.gov

Alterations at the C-5 Position: The C-5 position of the thiazole ring offers another site for chemical modification. Introducing various substituents at this position could influence the molecule's interaction with its biological target and improve its pharmacokinetic profile. researchgate.net

The goal of these synthetic efforts is to create a library of compounds with a range of potencies and selectivities. High-throughput screening of these libraries against various cancer cell lines and other disease models will be essential to identify lead candidates for further development. nih.gov

Table 1: Structure-Activity Relationship Insights for 2-Aminothiazole Derivatives

| Molecular Position | Modification Strategy | Impact on Biological Activity | Reference |

| N-2 Amino Group | Acylation with substituted benzoyl groups | Significant enhancement of antitubercular activity. | nih.gov |

| Introduction of ureido moieties | Potent cytotoxicity against liver cancer cells. | nih.gov | |

| C-4 Phenyl Ring | Substitution with dimethoxy groups | Enhanced antiproliferative and tubulin inhibition activity. | nih.gov |

| Introduction of electron-withdrawing groups | Can increase antimicrobial activity. | mdpi.com | |

| Thiazole Core | Central scaffold | Generally intolerant to modification in antitubercular agents. | nih.gov |

Exploration of Additional Biological Targets

While initial studies have identified several potential biological targets for 2-aminothiazole derivatives, a comprehensive understanding of their mechanism of action requires further investigation. The broad spectrum of biological activities reported for this class of compounds—including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects—suggests that they may interact with multiple cellular pathways. mdpi.comnih.gov

Future research should focus on:

Target Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins that bind to this compound and its derivatives.

Enzyme Inhibition Assays: Screening these compounds against a wider panel of kinases, as many 2-aminothiazole derivatives have shown potent kinase inhibitory activity. ebi.ac.uk Targets could include those involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR), Src/Abl kinase, and phosphatidylinositol 3-kinases (PI3Ks). ebi.ac.uk

Investigating Novel Mechanisms: Exploring unconventional targets and mechanisms. For example, some N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest. nih.gov Other potential targets include KPNB1 and Poly(ADP-Ribose) Polymerase-1 (PARP-1). nih.gov

Identifying additional biological targets will not only elucidate the mechanism of action but also open up new therapeutic avenues for these compounds beyond their initial applications.

Table 2: Known Biological Targets of 2-Aminothiazole Derivatives

| Target Class | Specific Target | Potential Therapeutic Application | Reference |

| Kinases | Src/Abl, PI3Ks, EGFR, BRAF | Cancer | ebi.ac.uk |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |

| Nuclear Proteins | Karyopherin beta 1 (KPNB1) | Cancer | nih.gov |

| DNA Repair Enzymes | Poly(ADP-Ribose) Polymerase-1 (PARP-1) | Cancer | nih.gov |

| Other Enzymes | Cholinesterases, MAO-B | Neurodegenerative Diseases | academie-sciences.fr |

Combination Therapies Involving this compound Derivatives

The development of drug resistance is a major obstacle in cancer therapy. nih.gov Combination therapies, which involve the simultaneous use of multiple drugs with different mechanisms of action, are a key strategy to overcome resistance and improve treatment outcomes. Future studies should explore the potential of this compound derivatives in combination with existing chemotherapeutic agents.

The rationale for combination therapy includes:

Synergistic Effects: The combination of a 2-aminothiazole derivative with another anticancer drug could result in a synergistic effect, where the combined therapeutic effect is greater than the sum of the individual effects.

Overcoming Resistance: If a cancer cell develops resistance to one drug, the other drug in the combination may still be effective.

Dose Reduction: By using drugs in combination, it may be possible to use lower doses of each drug, thereby reducing toxicity and side effects.

Preclinical studies should be designed to test various combinations of 2-aminothiazole derivatives with standard-of-care cancer drugs against a panel of cancer cell lines. These studies will help to identify the most effective combinations and provide the basis for future clinical trials.

Translational Research and Pre-clinical Development

For any promising compound to advance to clinical trials, it must undergo rigorous preclinical evaluation. This involves moving from in vitro (cell-based) studies to in vivo (animal) models to assess the compound's efficacy, safety, and pharmacokinetic profile.

Key aspects of translational research and preclinical development include:

Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compounds. A favorable ADME profile is essential for a drug to reach its target in the body at a therapeutic concentration and be cleared effectively. Poor pharmacokinetic properties are a major cause of drug failure in development.

Toxicity Studies: Assessing the potential toxicity of the compounds in animal models. This includes acute toxicity studies to determine the maximum tolerated dose and chronic toxicity studies to evaluate long-term safety. It's important to note that the thiazole ring itself can sometimes be associated with toxicity, making thorough evaluation critical. researchgate.net

Efficacy in Animal Models: Testing the therapeutic efficacy of the lead compounds in animal models of human diseases, such as cancer xenograft models. These studies provide crucial data on whether the in vitro activity translates to a therapeutic benefit in a living organism.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these compounds. This is a key aspect of personalized medicine and can help to improve the success rate of clinical trials.

Successful completion of these preclinical studies is a prerequisite for obtaining regulatory approval to initiate clinical trials in humans.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-Fluorophenyl)-1,3-thiazol-2-amine?

Answer:

The synthesis typically involves cyclocondensation reactions. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For example:

- Step 1: React 2-fluoroacetophenone with thiourea in ethanol under reflux (70–80°C, 6–8 hours) to form the thiazole core .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (>95%) .

- Characterization: Use -/-NMR to verify the fluorine coupling pattern and thiazole protons. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 208.04 (M+H) .

Basic: How should researchers characterize the molecular structure of this compound?

Answer:

- Spectroscopy:

- Elemental Analysis: Match experimental C, H, N, S values to theoretical (e.g., CHFNS: C 52.42%, H 3.41%, N 13.59%) .

Advanced: What crystallographic techniques resolve structural ambiguities in thiazole derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

-

Data Collection: Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 294 K .

-

Refinement: Employ SHELXL for least-squares refinement. Typical parameters for 4-(2-fluorophenyl) derivatives:

Parameter Value Space group P2/c a, b, c (Å) 6.1169, 7.4708, 18.2536 β (°) 97.975 R-factor 0.048 -

Validation: Check for C-H···π interactions and planarity deviations (<10°) in the thiazole ring .

Advanced: How can biological activity data contradictions be addressed?

Answer:

Contradictions often arise from assay variability. Mitigation strategies:

- Reproducibility: Standardize protocols (e.g., MIC assays for antimicrobial activity using S. aureus ATCC 25923) .

- Dose-Response Curves: Compare IC values across ≥3 independent experiments.

- Computational Validation: Perform molecular docking (AutoDock Vina) to verify binding modes in target proteins (e.g., cyclin-dependent kinases) .

Advanced: What structural modifications enhance this compound’s bioactivity?

Answer:

Key SAR insights:

Advanced: How to model pharmacokinetic properties computationally?

Answer:

- ADME Prediction: Use SwissADME to estimate logP (2.1), H-bond acceptors (3), and bioavailability score (0.55) .

- Metabolic Sites: Identify vulnerable positions (e.g., thiazole NH) via MetaSite 7.0 .

- Docking: Align with CRF receptor (PDB: 8J6) to assess binding affinity (ΔG = −9.2 kcal/mol) .

Advanced: How to resolve hygroscopicity issues in storage?

Answer:

- Stability Testing: Store under argon at −20°C. Monitor via PXRD every 6 months to detect hydrate formation .

- Lyophilization: For long-term storage, lyophilize from tert-butanol/water (1:1) to maintain amorphous form .

Advanced: What analytical methods ensure isomeric purity?

Answer:

- Chiral HPLC: Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (R = 8.2 vs. 9.5 min) .

- NOESY NMR: Detect spatial proximity of fluorophenyl and thiazole protons to confirm regiochemistry .

Advanced: How to validate crystallographic data against computational models?

Answer:

- Overlay Analysis: Compare DFT-optimized geometry (B3LYP/6-31G*) with SCXRD coordinates (RMSD <0.2 Å) .

- Electrostatic Potential Maps: Match Hirshfeld surfaces (CrystalExplorer) to identify π-stacking interactions .

Advanced: What in vitro models predict CNS penetration?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.